3-Benzylpiperazin-2-one is a chemical compound with the molecular formula C11H15N2O and a molecular weight of 191.25 g/mol. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form, 3-Benzylpiperazin-2-one hydrochloride, has gained attention in both research and industrial contexts due to its potential therapeutic properties and utility in organic synthesis.
3-Benzylpiperazin-2-one is classified as an organic compound within the piperazine family. It is synthesized through various chemical reactions involving piperazine and benzyl derivatives, making it a valuable building block in organic chemistry. Its classification as a piperazine derivative positions it within a group of compounds that exhibit significant pharmacological activity, including anxiolytic, antidepressant, and antipsychotic effects.
The synthesis of 3-Benzylpiperazin-2-one can be achieved through several methods:
These methods highlight the versatility in synthesizing 3-Benzylpiperazin-2-one and its derivatives, facilitating research and development in various fields.
The molecular structure of 3-Benzylpiperazin-2-one features a piperazine ring substituted with a benzyl group at one nitrogen atom. The structure can be represented as follows:
3-Benzylpiperazin-2-one participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure for specific applications in research and industry.
The mechanism of action of 3-Benzylpiperazin-2-one primarily involves its interaction with neurotransmitter receptors in the central nervous system. Piperazine derivatives are known to act as gamma-aminobutyric acid receptor agonists. This interaction leads to hyperpolarization of nerve endings, which can result in muscle relaxation or flaccid paralysis in certain organisms. The specific pathways affected may vary based on the biological context and target receptors involved.
These properties make 3-Benzylpiperazin-2-one suitable for various applications in scientific research and industrial processes.
3-Benzylpiperazin-2-one has a wide range of applications across different fields:
The piperazine-2,5-dione core construction represents the foundational step in 3-benzylpiperazin-2-one synthesis, with several cyclization strategies demonstrating efficacy:
Reductive Amination-Cyclization: This two-step approach utilizes 1,2-diaminoethane derivatives and carbonyl components. N-(2,2-dimethoxyethyl)glycinyl-L-phenylalaninate intermediates undergo acid-catalyzed cyclization under optimized conditions (50% trifluoroacetic acid, 40% triisopropylsilane, 10% 1,2-dichloroethane, 16 hours) to yield 3-benzylpiperazin-2-one derivatives. This method achieves up to 85% yield by suppressing dihydropyrazinone formation through careful silane selection and solvent optimization [4]. The reaction mechanism involves:
Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aryl halides react with piperazine synthons to form the C3-benzyl linkage prior to ring closure. While less applicable to the benzylpiperazinone core specifically, this method is valuable for synthesizing analogous 3-arylpiperazin-2-ones when paired with appropriate benzyl halide precursors. The reaction typically requires elevated temperatures (80-120°C) in polar aprotic solvents like dimethylformamide [1] [8].
Transition Metal-Catalyzed Coupling: Palladium-catalyzed Buchwald-Hartwig amination enables the construction of sterically hindered piperazine cores. This method demonstrates particular utility when incorporating substituted benzyl groups at C3. Optimization studies reveal that palladium acetate/XPhos catalytic systems in toluene at 100°C provide superior yields (70-90%) for sterically demanding substrates compared to traditional copper-mediated approaches [1].
Table 1: Comparative Analysis of Cyclization Methods for 3-Benzylpiperazin-2-one Synthesis
Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | TFA/TIPS/1,2-DCE (16h, rt) | 70-85% | High diastereoselectivity; mild conditions | Requires pre-synthesis of linear precursors |
Nucleophilic Substitution | DMF, 100°C, K₂CO₃ | 40-65% | Simple implementation; commercial precursors | Limited to activated benzyl systems |
Pd-Catalyzed Amination | Pd(OAc)₂/XPhos, toluene, 100°C | 70-90% | Tolerates steric hindering; versatile | Catalyst cost; oxygen sensitivity |
The biological activity of piperazinone derivatives frequently exhibits stereochemical dependence, necessitating enantioselective synthetic approaches:
Chiral Pool Derivatization: L-phenylalanine serves as an economical chiral precursor for synthesizing (S)-3-benzylpiperazin-2-one. The stereogenic center of phenylalanine is incorporated directly at the C3 position of the piperazinone ring. This strategy preserves enantiomeric integrity (>98% ee) through carefully controlled cyclization conditions that minimize epimerization [4]. Protection of the α-amino group as a fluorenylmethyloxycarbonyl carbamate during lactamization prevents racemization at the critical stereocenter.
Substrate-Directed Diastereoselective Reduction: Chiral 3-benzylpiperidin-4-ones undergo kinetic protonation to establish the C3 stereochemistry. (R)-1-Benzyl-3-methylpiperidin-4-one (enantiomerically pure through resolution with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid) undergoes cis-selective reduction to install the C4 hydroxyl group with high diastereoselectivity (dr >15:1). Subsequent Mitsunobu inversion with hydrazoic acid establishes the trans-(3R,4R) configuration essential for biologically active derivatives [5].
Asymmetric Catalytic Hydrogenation: Prochiral dehydro piperazinone intermediates undergo enantioselective reduction using chiral Rh(I)-DuPhos catalysts. This approach achieves excellent enantiomeric excess (92-98% ee) for both (R) and (S) enantiomers by appropriate selection of the chiral ligand (R or S configuration). The method demonstrates broad functional group tolerance, accommodating ester, amide, and ether functionalities on the benzyl ring [9].
Table 2: Enantioenriched 3-Substituted Piperazinone Synthesis Methods
Strategy | Key Stereocontrol Element | Enantiomeric Excess | Notable Features |
---|---|---|---|
Chiral Pool (L-Phenylalanine) | Preservation of existing stereocenter | >98% ee (S-config) | Cost-effective; scalable |
Diastereoselective Reduction | Chiral auxiliary-directed reduction | >95% de | Compatible with C3 alkyl/aryl substituents |
Mitsunobu Inversion | Stereospecific SN₂ reaction | >99% ee | Enables access to trans-3,4-disubstituted |
Asymmetric Hydrogenation | Chiral catalyst control | 92-98% ee | Broad functional group tolerance |
The lactam nitrogen and C6 position of 3-benzylpiperazin-2-one serve as strategic sites for diversification to enhance pharmacological properties:
N-Alkylation: The lactam nitrogen undergoes regioselective alkylation under basic conditions (potassium carbonate, dimethylformamide). Benzyl bromide derivatives react efficiently at room temperature, while less reactive alkyl halides require elevated temperatures (60-80°C). This transformation demonstrates excellent tolerance for diverse electrophiles, including substituted benzyl bromides, alkyl bromides (C1-C8), and allyl bromides. The reaction preserves stereochemical integrity at C3 when performed with mild bases [10].
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions enable direct functionalization of the benzyl aromatic ring. Suzuki-Miyaura coupling with arylboronic acids installs biaryl systems at the para-position (Pd(PPh₃)₄, Na₂CO₃, toluene/water, 80°C). Buchwald-Hartwig amination introduces amino functionalities using palladium(II) acetate and XantPhos as the catalytic system. These transformations proceed without epimerization of stereocenters in the piperazinone core [1] [4].
Side Chain Functionalization: The benzylic position undergoes selective oxidation using chromium trioxide-pyridine complex (Collins reagent) to afford 3-benzoylpiperazin-2-one derivatives without lactam ring degradation. Alternatively, bromination with N-bromosuccinimide (azobisisobutyronitrile initiator, carbon tetrachloride, reflux) provides bromomethyl intermediates for nucleophilic displacement with amines, thiols, and azides, enabling installation of cationic or polar functionalities [8].
Table 3: Strategic Diversification Points on 3-Benzylpiperazin-2-one Scaffold
Modification Site | Key Reactions | Representative Reagents/Conditions | Applications |
---|---|---|---|
Lactam Nitrogen (N1) | Alkylation, Acylation | K₂CO₃/DMF, BnBr; HATU/DIEA, RCO₂H | Introduction of lipophilic groups |
Benzyl Aromatic Ring | Suzuki coupling, Buchwald-Hartwig amination | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃; ArNH₂, Pd(OAc)₂ | Biaryl systems; amino functionality |
Benzylic Position | Oxidation, Bromination | CrO₃·pyridine; NBS, AIBN, CCl₄ | Carbonyl derivatives; nucleophilic handles |
The choice between solid-phase and solution-phase methodologies significantly impacts synthetic efficiency, purification requirements, and scalability:
Solid-Phase Peptide Synthesis (SPPS) Adaptation: The Wang resin-linked C-terminal carboxylic acid undergoes Fmoc-based chain elongation. Piperazinone building blocks with free carboxylic acids (e.g., compound 4a from reductive amination cyclization) couple efficiently using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and N,N-diisopropylethylamine in dimethylformamide (2-hour coupling cycles). The key advantage resides in the simplified purification—after chain assembly, trifluoroacetic acid cleavage simultaneously liberates the product while removing side-chain protecting groups. This approach facilitates rapid generation of peptide-piperazinone hybrids but is limited by the loading capacity of commercial resins (typically 0.5-1.5 mmol/g) [4] [7].
Traditional Solution-Phase Synthesis: Linear precursors undergo cyclization in homogeneous solution, enabling high-concentration reactions (0.1-0.5 M) essential for favorable ring-closing kinetics. The method accommodates diverse solvents including dichloromethane, toluene, and tetrahydrofuran, providing flexibility for acid- or base-sensitive intermediates. Solution-phase synthesis demonstrates superior scalability, with literature reports achieving multigram quantities (up to 50 g) of 3-benzylpiperazin-2-one derivatives through telescoped processes without intermediate purification. However, purification challenges emerge with polar derivatives, often requiring silica gel chromatography that reduces overall yield [5] [10].
Hybrid Approaches: Fragment condensation strategies merge the advantages of both methods. Piperazinone cores synthesized in solution phase couple with resin-bound peptides using PyBOP/N-methylmorpholine activation. This approach circumvents the limited cyclization efficiency on solid support while leveraging SPPS benefits for the peptide segment. The methodology proves particularly valuable for synthesizing complex conjugates such as ACE2-spike protein interaction inhibitors containing the EDLFYQ-3-benzylpiperazin-2-one motif [4] [7].
Table 4: Operational Comparison of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Reaction Scale | Typically <0.5 mmol | Grams to kilograms | Moderate (0.1-5 mmol) |
Purification | Simple filtration/washes; TFA cleavage | Chromatography required | Depends on fragment purity |
Cyclization Efficiency | Variable (aggregation issues) | High (high-concentration kinetics) | High (solution cyclization) |
Automation Potential | Excellent (standard peptide synthesizers) | Limited | Moderate (requires fragment coupling) |
Stereochemical Control | Requires enantiopure building blocks | Compatible with asymmetric catalysis | Solution-phase control for cyclization |
Typical Yield Range | 60-75% overall (for 5-step sequences) | 45-85% per step (cumulative 20-50% overall) | 50-70% overall |
The synthetic landscape for 3-benzylpiperazin-2-one continues to evolve through innovations in continuous-flow chemistry, photoredox functionalization, and enzymatic resolution techniques. These advancements address persistent challenges in C3 stereocontrol, lactam N-H functionalization selectivity, and the incorporation of this privileged scaffold into complex molecular architectures for drug discovery applications.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: